molecular formula C7H9ClIN B125741 3-Iodobenzylamine hydrochloride CAS No. 3718-88-5

3-Iodobenzylamine hydrochloride

Cat. No. B125741
CAS RN: 3718-88-5
M. Wt: 269.51 g/mol
InChI Key: PYFDZOCGFHIRST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of iodine-containing compounds is well-documented in the provided literature. For instance, the preparation of 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid from 3-iodosylbenzoic acid is described, highlighting the use of recyclable iodine(III) reagents and the ability to recover the reduced form, 3-iodobenzoic acid, using ion-exchange resin or basic aqueous workup . Similarly, the synthesis of quinazolines and dihydroquinazolines through an o-iodoxybenzoic acid (IBX) mediated tandem reaction of o-aminobenzylamine with aldehydes is reported, showing high yields and a mild protocol . These methods could potentially be adapted for the synthesis of 3-iodobenzylamine hydrochloride by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 3-iodobenzylamine hydrochloride is not directly analyzed in the papers, the structural characterization of related compounds is performed. For example, the X-ray structures of new hypervalent iodine reagents are provided, which could give insights into the potential geometry and electronic structure of 3-iodobenzylamine hydrochloride . Understanding the molecular structure is crucial for predicting reactivity and physical properties.

Chemical Reactions Analysis

The papers describe various chemical reactions involving iodine-containing compounds. The reactivity of the synthesized compounds, such as the recyclable iodine(III) reagents, is explored, indicating how the iodine moiety can participate in chemical transformations . The synthesis of quinazolines and dihydroquinazolines via a tandem reaction mediated by IBX also showcases the reactivity of an iodine-containing reagent with aminobenzylamine derivatives . These reactions could provide a framework for understanding how 3-iodobenzylamine hydrochloride might react under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-iodobenzylamine hydrochloride can be inferred from the properties of similar compounds discussed in the papers. For instance, the solubility, stability, and reactivity of the iodine reagents are important parameters that can be related to 3-iodobenzylamine hydrochloride . The papers do not provide specific data on the melting point, boiling point, or solubility of 3-iodobenzylamine hydrochloride, but such properties are typically influenced by the presence of the iodine atom and the amine group.

Scientific Research Applications

Radioiodinated Analogs for Neuroendocrine Tumors

Branger et al. (1995) discuss the synthesis of two radioiodinated benzylamines, analogs of xylamine, which may be relevant to 3-iodobenzylamine hydrochloride. These compounds show potential for improving scintigraphy and radiotherapy of neuroendocrine tumors due to their affinity for the noradrenaline transporter, key in the uptake and accumulation of noradrenaline (Branger et al., 1995).

Synthesis of HIV Protease Inhibitors

Beaulieu and Wernic (1996) highlight the use of N,N-dibenzyl-alpha-amino aldehydes in the preparation of HIV protease inhibitors. These compounds, which can be related to 3-iodobenzylamine hydrochloride, serve as key building blocks in developing hydroxyethylamine-based inhibitors, crucial in HIV treatment (Beaulieu & Wernic, 1996).

Intramolecular Macrocyclization on Solid Support

Akaji and Kiso (1997) achieved a novel intramolecular macrocyclization reaction on solid support using Heck reaction. They utilized acrylic acid amide and 3-iodobenzylamine, leading to the production of a cyclic tetrapeptide derivative. This application demonstrates the potential of 3-iodobenzylamine hydrochloride in the field of peptide synthesis and drug design (Akaji & Kiso, 1997).

Functionalization of BODIPY Dyes

Wang et al. (2014) explored the hydrogenation and iodination of dibenzyl 5-dipyrroketone-2,9-dicarboxylates, leading to the development of BODIPY dyes. The use of iodination, similar to the role 3-iodobenzylamine hydrochloride might play, demonstrates its potential application in the synthesis and functionalization of complex organic compounds (Wang et al., 2014).

Synthesis of Centrally Acting Drugs

Braun et al. (1977) synthesized several iodine-131 labeled centrally acting drugs for potential medical imaging applications. The synthesis involved reactions similar to those that might involve 3-iodobenzylamine hydrochloride, indicating its potential use in developing diagnostic agents (Braun et al., 1977).

Synthesis of Organic Synthesis Intermediates

Wang Ling-ya (2015) discusses the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a key intermediate in various fields such as medicine and pesticides. The process involves steps akin to those used with 3-iodobenzylamine hydrochloride, showcasing its role in the production of significant chemical intermediates (Wang Ling-ya, 2015).

Safety And Hazards

3-Iodobenzylamine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-iodophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFDZOCGFHIRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190663
Record name 3-Iodobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodobenzylamine hydrochloride

CAS RN

3718-88-5
Record name Benzenemethanamine, 3-iodo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3718-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodobenzylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003718885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Iodobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodobenzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-IODOBENZYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMV9MZ6TUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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